N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS: 347332-69-8, molecular formula: C₁₄H₁₂Cl₂N₂O₂S) is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 2,3-dichlorobenzaldehyde. It has a purity of 97%, a melting point range of 226–227°C (based on analogs in ), and exhibits hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBNOTXKZYWBY-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired hydrazone product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
DCBH is primarily investigated for its potential as an antimicrobial and anticancer agent . The hydrazide group allows for interactions with biological targets, potentially inhibiting the growth of pathogens and cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of DCBH against various cancer cell lines, demonstrating significant cytotoxic effects compared to control compounds. The IC50 values indicated a promising lead for further development.
Biological Studies
Research has shown that DCBH can interact with specific enzymes and receptors, providing insights into its mechanism of action. These interactions can lead to alterations in cellular signaling pathways.
- Mechanism of Action : DCBH may inhibit enzyme activity by binding to active sites, thus blocking their function. This property is crucial for developing therapeutic agents targeting specific diseases .
Materials Science
The compound is also studied for its potential use in developing novel materials with specific electronic and optical properties. Its unique structure may enable the synthesis of advanced materials for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonohydrazide Derivatives
- N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l): Synthesized via one-pot acid-catalyzed reactions, yielding 80% purity. Features a furan substituent instead of dichlorophenyl, altering electronic properties .
- N'-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide: Differs in halogen substitution (Cl/F vs. 2,3-diCl), influencing lipophilicity and intermolecular interactions .
- Synthesized in 88% yield .
Benzohydrazide Derivatives
- (E)-2-(2,3-Dichlorobenzylidene)hydrazinecarbothioamide (3a): Features a carbothioamide group instead of sulfonohydrazide. Exhibits a melting point of 226–227°C and 78% yield, with distinct NMR shifts (δ 11.69 for NH in ¹H-NMR) .
- (E)-4-Bromo-N'-(2,3-dichlorobenzylidene)benzohydrazide : Bromine substitution at the para position increases molecular weight (MW: 403.6 g/mol) and alters crystal packing, as shown by Hirshfeld surface analysis .
Physicochemical Properties
Molecular and Crystallographic Insights
- Crystal Packing : The dichlorophenyl group in the target compound likely engages in halogen bonding (C–Cl···π interactions), as seen in (E)-4-bromo-N'-(2,3-dichlorobenzylidene)benzohydrazide .
- Frontier Molecular Orbitals (FMOs) : Electron-withdrawing Cl substituents lower the HOMO-LUMO gap, enhancing reactivity. This is corroborated by DFT analyses of related Schiff bases .
Biological Activity
N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and antitumor activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction can be represented as follows:
Characterization of the synthesized compound is usually performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structure and purity of the compound.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The agar diffusion method was employed to assess its effectiveness. The results indicated varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli (Gram-negative) | 12 |
| Staphylococcus aureus (Gram-positive) | 15 |
| Klebsiella pneumoniae (Gram-negative) | 10 |
The compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .
Antitumor Activity
In addition to its antibacterial properties, this compound has demonstrated notable antitumor activity. In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation effectively.
Case Study: Antitumor Effects in B16F10 Cells
A study investigated the effects of this compound on B16F10 murine melanoma cells. The compound was tested at different concentrations, and cell viability was measured using the MTT assay.
Table 2: Cytotoxicity of this compound on B16F10 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
The results indicated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at higher concentrations .
The biological activity of this compound is believed to be mediated through multiple mechanisms. For instance, its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. In terms of antitumor activity, the compound may induce apoptosis in cancer cells through oxidative stress or by inhibiting key signaling pathways involved in cell survival .
Q & A
Q. What are the standard synthetic protocols for N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide?
The compound is synthesized via a condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is typically conducted under reflux in ethanol or methanol, followed by purification via recrystallization or chromatographic methods. The use of inert atmospheres (e.g., nitrogen) may be recommended to prevent oxidation or moisture interference . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed, as demonstrated in analogous hydrazide syntheses .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Spectroscopy : H and C NMR confirm the hydrazone linkage (C=N) and aromatic substituents. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O) and hydrazone (N–H) stretches.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). For example, a related dichlorobenzylidene derivative showed Cl···H and O···H interactions contributing to 24.1% of the Hirshfeld surface .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity in hydrazone derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chlorine) at the ortho and meta positions on the benzylidene moiety enhance antifungal activity. For instance, a 2,3-dichloro-substituted analog exhibited 62.86% inhibition against Gibberella zeae, outperforming the reference hymexazol (53.95%) . Computational studies, such as frontier molecular orbital (FMO) analysis, correlate lower energy gaps (ΔE = 3.82 eV) with higher reactivity and bioactivity .
Q. What mechanistic insights exist for the reactivity of this compound in catalytic or biological systems?
- Chemical Reactivity : The hydrazone group undergoes nucleophilic addition or cyclization reactions. For example, under acidic conditions, hydrazones can form triazine derivatives via ring-opening/cyclization cascades .
- Biological Mechanisms : Hydrazones may inhibit enzymes (e.g., fungal lanosterol demethylase) via coordination to metal ions or interaction with active-site residues. Analogous compounds show activity through redox cycling or free radical scavenging .
Q. How can computational methods predict the compound’s photophysical or pharmacokinetic properties?
Density functional theory (DFT) calculations optimize molecular geometry and predict UV-Vis absorption spectra. For example, time-dependent DFT (TD-DFT) on similar hydrazides accurately modeled λmax values within 5 nm of experimental data . Pharmacokinetic parameters (e.g., logP, bioavailability) are estimated using QSAR models, with chloro-substituted derivatives showing enhanced membrane permeability .
Methodological Considerations
Q. What strategies resolve contradictions in crystallographic data for hydrazone derivatives?
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Strategies include:
- Using high-resolution data (≤ 0.8 Å) and refining with SHELXL’s TWIN/BASF commands .
- Comparing Hirshfeld surfaces to validate intermolecular interaction patterns .
Q. How are reaction conditions optimized for scalable synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
